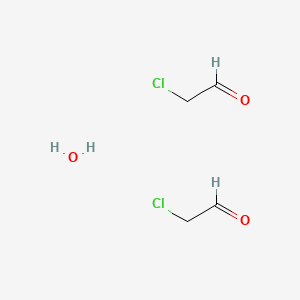

Acetaldehyde, chloro-, hemihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetaldehyde, chloro-, hemihydrate, also known as monochloroacetaldehyde hemihydrate, is an organic compound with the formula CH₂ClCH(OH)₂. It is a colorless crystalline substance that decomposes at its boiling point of 84°C. This compound is highly soluble in water, ethanol, ether, benzene, dichloromethane, and chloroform .

Synthetic Routes and Reaction Conditions:

Chlorination of Acetaldehyde: One common method involves the chlorination of dry acetaldehyde or paraldehyde. This process, however, yields a low amount of the desired product.

Azeotropic Dehydration: A more efficient method involves the azeotropic dehydration of the hemihydrate with solvents such as chloroform, toluene, or carbon tetrachloride, followed by distillation over a dehydrating agent.

Industrial Production Methods:

Chlorination of Vinyl Chloride: Hydrated chloroacetaldehyde can be produced by the chlorination of aqueous vinyl chloride.

Chlorination of Vinyl Acetate: Another method involves the chlorination of vinyl acetate, which also produces chloroacetaldehyde.

Types of Reactions:

Aldol Condensation: In an alkaline medium, chloroacetaldehyde undergoes aldol condensation to produce 2,4-dichloroacetaldol.

Nucleophilic Substitution: The compound is highly reactive due to the presence of both aldehyde and chloromethyl groups, facilitating nucleophilic substitutions.

Common Reagents and Conditions:

Oxidizing Agents: Air/cobalt salts, hydrogen peroxide, nitric acid.

Alkaline Medium: Sodium hydroxide or other bases for aldol condensation.

Major Products:

Monochloroacetic Acid: From oxidation.

2,4-Dichloroacetaldol: From aldol condensation.

2-Chlorocrotonaldehyde: From coaldolization with acetaldehyde.

Chemistry:

Pharmaceutical Precursors: Chloroacetaldehyde derivatives, such as sodium bisulfite adducts and dimethyl/diethyl acetals, are used as precursors in the synthesis of pharmaceuticals.

Pesticide Precursors: Similar derivatives are also used in the production of pesticides.

Biology and Medicine:

Metabolite of Ifosfamide: Chloroacetaldehyde is a metabolite of the antineoplastic drug ifosfamide and is believed to contribute to some of its toxic effects.

Industry:

Wirkmechanismus

Chloroacetaldehyde is a highly electrophilic reagent and a potent alkylating agent. It reacts with macromolecules, leading to its genotoxic and irritant effects. The compound’s aldehyde group facilitates nucleophilic addition reactions, while the chloromethyl group enables nucleophilic substitutions .

Vergleich Mit ähnlichen Verbindungen

2-Chloroethanol: Another chlorinated compound with similar reactivity.

Chloroacetic Acid: A product of chloroacetaldehyde oxidation.

Acetaldehyde: The non-chlorinated analog of chloroacetaldehyde.

Uniqueness:

Reactivity: Chloroacetaldehyde’s combination of aldehyde and chloromethyl groups makes it highly reactive, facilitating a wide range of chemical reactions.

Applications: Its derivatives are crucial in pharmaceutical and pesticide production, highlighting its industrial significance.

Eigenschaften

CAS-Nummer |

6058-19-1 |

|---|---|

Molekularformel |

C4H8Cl2O3 |

Molekulargewicht |

175.01 g/mol |

IUPAC-Name |

2-chloroacetaldehyde;hydrate |

InChI |

InChI=1S/2C2H3ClO.H2O/c2*3-1-2-4;/h2*2H,1H2;1H2 |

InChI-Schlüssel |

ICJYBWMKWKROSO-UHFFFAOYSA-N |

Kanonische SMILES |

C(C=O)Cl.C(C=O)Cl.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)